2-(4-Fluorophenyl)-5-methylpyridine

Catalog No.
S1919308
CAS No.
85237-65-6
M.F
C12H10FN
M. Wt
187.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-5-methylpyridine

CAS Number

85237-65-6

Product Name

2-(4-Fluorophenyl)-5-methylpyridine

IUPAC Name

2-(4-fluorophenyl)-5-methylpyridine

Molecular Formula

C12H10FN

Molecular Weight

187.21 g/mol

InChI

InChI=1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3

InChI Key

WSVYYUKIXFSDTE-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)F

Application in Synthesis of Organic Compounds

Field: Organic Chemistry

Summary: Bis(4-fluorophenyl)methanol, a compound with a similar structure, is utilized for synthesizing organic compounds .

Results: The outcomes of these syntheses can vary widely depending on the specific reactions involved .

Application in Analysis of Biological Samples

Field: Biochemistry

Summary: Bis(4-fluorophenyl)methanol is also used in the analysis of biological samples .

Results: The outcomes of these analyses can provide valuable insights into the biochemical and physiological processes of cells .

Application in Nanotechnology, Biotechnology, and Materials Science

Field: Nanotechnology, Biotechnology, and Materials Science

Results: The outcomes of these studies can lead to notable changes in the biochemical and physiological processes of cells .

Application in Antibacterial Activity

Field: Microbiology

Summary: A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been synthesized and its metal (II) complexes have been tested for antibacterial activity .

Methods: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The antibacterial activity was evaluated using the disc diffusion method .

Results: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Application in Multistimuli-Responsive Materials

Field: Materials Chemistry

Summary: A guest molecule, 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2), was designed and synthesized. The solid-state inclusion complex formed with β-cyclodextrin (β-CD) demonstrated multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .

Methods: The ketone–enol tautomerism (FOV2+ ↔ FHV+) in aqueous solution is governed by pH values. The chromic behavior of the solid-state inclusion complex of β-CD with FHV+ (in the enol form) was also investigated .

Results: The chromic and fluorescent properties of the FOV2+ @β-CD endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .

Application in Production of Fluorinated Anesthetics

Field: Pharmaceutical Chemistry

Summary: 4-Fluorophenylacetic acid, a compound with a similar structure, is used as an intermediate in the production of fluorinated anesthetics .

Results: The outcomes of these syntheses can lead to the production of effective anesthetics .

2-(4-Fluorophenyl)-5-methylpyridine is a chemical compound with the molecular formula C12H10FNC_{12}H_{10}FN and a molecular weight of approximately 187.21 g/mol. This compound features a pyridine ring substituted with both a fluorophenyl group at the 2-position and a methyl group at the 5-position. The presence of fluorine enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry.

The synthesis of 2-(4-Fluorophenyl)-5-methylpyridine typically involves cross-coupling reactions, particularly the Suzuki coupling method. One common route includes the reaction of 2-bromo-5-methylpyridine with 4-fluorobenzeneboronic acid in the presence of palladium catalysts and sodium carbonate under an inert atmosphere. The reaction conditions generally require heating to around 70°C for optimal yield, which can reach up to 91.5% .

Research indicates that compounds similar to 2-(4-Fluorophenyl)-5-methylpyridine exhibit significant biological activities, particularly in the realm of pharmacology. For instance, derivatives of this compound have been studied for their potential as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are relevant in metabolic disorders and diabetes treatment . The unique fluorine substitution may enhance binding affinity and selectivity towards biological targets.

The primary synthesis method for 2-(4-Fluorophenyl)-5-methylpyridine involves:

  • Starting Materials:
    • 2-bromo-5-methylpyridine
    • 4-fluorobenzeneboronic acid
  • Catalysts:
    • Palladium(II) dichloride with phosphine ligands (e.g., bis(diphenylphosphanyl)ferrocene)
    • Sodium carbonate as a base
  • Reaction Conditions:
    • Solvent: A mixture of 1,4-dioxane and water
    • Temperature: 70°C
    • Duration: Approximately 1 hour under nitrogen protection

The process yields a white solid after solvent evaporation and purification steps .

2-(4-Fluorophenyl)-5-methylpyridine has applications in various fields, including:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Used in developing new materials due to its unique electronic properties.
  • Chemical Research: Acts as a building block for creating more complex organic molecules.

Studies on the interactions of 2-(4-Fluorophenyl)-5-methylpyridine with various biological targets are ongoing. Its structural characteristics suggest potential interactions with PPAR receptors, which could be explored further to understand its role in metabolic regulation and therapeutic applications . Additionally, its interactions with metal complexes have been investigated, revealing interesting properties that could lead to novel applications in catalysis and sensor technology .

Several compounds share structural similarities with 2-(4-Fluorophenyl)-5-methylpyridine, including:

  • 2-(2,4-Difluorophenyl)-5-methylpyridine
  • 3-(4-Fluorophenyl)-6-methylpyridine
  • 2-(4-Chlorophenyl)-5-methylpyridine

Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-(4-Fluorophenyl)-5-methylpyridineFluorine-substituted at para positionHigh lipophilicity and potential PPAR activity
2-(2,4-Difluorophenyl)-5-methylpyridineTwo fluorine substituents on phenyl ringIncreased electronegativity affecting reactivity
3-(4-Fluorophenyl)-6-methylpyridineFluorine at para position; methyl at different positionDifferent biological activity profile
2-(4-Chlorophenyl)-5-methylpyridineChlorine instead of fluorineComparison of halogen effects on activity

Each compound exhibits distinct biological activities and properties due to variations in substitution patterns and electronic effects from halogens, highlighting the uniqueness of 2-(4-Fluorophenyl)-5-methylpyridine in terms of its potential applications in drug discovery and development.

Molecular Structure and Bond Characteristics

2-(4-Fluorophenyl)-5-methylpyridine exhibits a molecular structure characterized by a pyridine ring system substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a methyl group [1] [2]. The molecular weight is precisely 187.21 grams per mole [1] [2], with the International Union of Pure and Applied Chemistry name reflecting the systematic nomenclature for this substitution pattern.

The compound features the International Chemical Identifier sequence 1S/C12H10FN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 [1], indicating the connectivity pattern between the aromatic systems. The molecular structure combines the electron-rich pyridine nitrogen with the electron-withdrawing fluorine substituent, creating a molecule with distinctive electronic properties suitable for coordination chemistry applications [1].

Based on structural analogs of fluorinated pyridine compounds, the bond characteristics demonstrate typical aromatic carbon-carbon bond lengths of approximately 1.38-1.40 Angstroms within both ring systems [3] [4] [5]. The carbon-fluorine bond length in the 4-fluorophenyl group is expected to be approximately 1.34-1.36 Angstroms, consistent with other fluorinated aromatic compounds [3] [4]. The pyridine ring maintains planarity with the 4-fluorophenyl ring forming a dihedral angle that varies depending on crystal packing forces, typically ranging from 30-50 degrees based on similar fluorophenylpyridine structures [3] [4] [5].

Physical Properties

Melting Point and Thermal Behavior

The melting point of 2-(4-Fluorophenyl)-5-methylpyridine has been experimentally determined to be 58-59 degrees Celsius [1] [6]. This relatively low melting point indicates moderate intermolecular forces and suggests the compound exists as a crystalline solid under standard conditions. The thermal behavior reflects the balance between van der Waals interactions and the molecular packing efficiency in the solid state.

The boiling point has been predicted through computational methods to be 285.6 ± 25.0 degrees Celsius [6], indicating substantial thermal stability suitable for synthetic applications requiring elevated temperatures. The compound is typically supplied as a powder or crystals with an off-white appearance [1] [7].

Solubility Parameters

The solubility characteristics of 2-(4-Fluorophenyl)-5-methylpyridine are influenced by both the aromatic character of the molecule and the presence of the electronegative fluorine atom. The compound demonstrates enhanced solubility compared to non-fluorinated analogs due to the methyl group substitution [8]. The fluorine substituent contributes to increased lipophilicity while maintaining hydrogen bonding capabilities through the pyridine nitrogen.

The predicted logarithm of the partition coefficient indicates moderate hydrophobic character, making the compound suitable for organic synthesis applications. Solubility in common organic solvents such as dimethyl sulfoxide, chloroform, and acetonitrile is expected to be favorable, while aqueous solubility remains limited due to the predominantly aromatic structure.

Density and Crystalline Structure

The predicted density of 2-(4-Fluorophenyl)-5-methylpyridine is 1.111 ± 0.06 grams per cubic centimeter [6], reflecting the molecular packing in the solid state. This density value is consistent with similar aromatic heterocyclic compounds and indicates efficient molecular stacking in the crystalline form.

The crystalline structure, while not explicitly detailed in available literature for this specific compound, can be inferred from closely related fluorophenylpyridine derivatives. Based on analogous structures, the compound likely crystallizes in a monoclinic or orthorhombic space group with intermolecular interactions dominated by aromatic stacking and weak hydrogen bonding involving the pyridine nitrogen [3] [4] [5].

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectroscopic analysis of 2-(4-Fluorophenyl)-5-methylpyridine reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Based on spectroscopic data from related fluorinated pyridine compounds [9] [10], the spectrum exhibits aromatic carbon-hydrogen stretching vibrations in the 3060-3000 wavenumber region, corresponding to the pyridine and phenyl ring systems.

The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber range, with multiple bands reflecting the different aromatic environments. The carbon-fluorine stretching vibration produces a strong absorption band typically observed around 1220-1240 wavenumbers, characteristic of aromatic fluorine substitution. The methyl group contributes additional peaks in the 2970-2860 wavenumber region for carbon-hydrogen stretching and around 1450-1400 wavenumbers for bending modes.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(4-Fluorophenyl)-5-methylpyridine through both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts for the aromatic protons of both the pyridine and fluorophenyl rings [9] [10].

The pyridine ring protons appear as distinct multiplets in the 7.0-8.5 parts per million region, with the proton adjacent to nitrogen showing the most downfield shift. The 4-fluorophenyl protons generate a characteristic pattern with fluorine coupling, typically appearing as doublets in the 7.0-7.5 parts per million range. The methyl group protons produce a sharp singlet around 2.4-2.7 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecule, with aromatic carbons appearing in the 120-160 parts per million region. The carbon bonded to fluorine exhibits characteristic coupling patterns and chemical shift perturbations due to the electronegative fluorine atom.

Ultraviolet-Visible Absorption Profile

The ultraviolet-visible absorption characteristics of 2-(4-Fluorophenyl)-5-methylpyridine arise from electronic transitions within the conjugated aromatic system. Based on studies of related fluorinated pyridine compounds [11] [12], the absorption spectrum exhibits primary bands corresponding to π-π* transitions of the aromatic systems.

The compound demonstrates absorption maxima typically in the 250-300 nanometer region, corresponding to the allowed π-π* transitions of the pyridine and fluorophenyl chromophores. The fluorine substitution induces bathochromic shifts compared to non-fluorinated analogs due to its electron-withdrawing effects on the aromatic system. Additional weak absorption may be observed in the 300-350 nanometer range corresponding to n-π* transitions involving the pyridine nitrogen lone pair.

The molar absorptivity values for these transitions are expected to be in the range of 10,000-30,000 liters per mole per centimeter, typical for aromatic compounds with extended conjugation. The absorption profile is sensitive to solvent effects and pH changes due to the basic nature of the pyridine nitrogen.

Mass Spectrometric Analysis

Mass spectrometric analysis of 2-(4-Fluorophenyl)-5-methylpyridine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 187 [1] [2], corresponding to the intact molecular species.

Fragmentation patterns follow typical pathways for aromatic heterocyclic compounds [13] [14]. Primary fragmentation involves loss of the methyl radical (mass 15) to generate a fragment at mass-to-charge ratio 172. Secondary fragmentation may involve ring cleavage and loss of hydrogen fluoride or fluorine radicals, generating smaller aromatic fragments.

The presence of fluorine provides distinctive isotope patterns that aid in structural confirmation. Electron impact ionization typically produces stable aromatic cation radicals, while chemical ionization methods provide softer ionization conditions for molecular weight determination. The fragmentation behavior is influenced by the stability of the resulting aromatic cations and the electron-withdrawing effects of the fluorine substituent.

Electronic Structure

Molecular Orbital Theory Analysis

The electronic structure of 2-(4-Fluorophenyl)-5-methylpyridine can be understood through molecular orbital theory, which describes the distribution of electrons within the molecule. The highest occupied molecular orbital primarily consists of π orbitals from both the pyridine and fluorophenyl ring systems, with significant contribution from the nitrogen lone pair [15].

The lowest unoccupied molecular orbital is predominantly π* in character, delocalized across the entire aromatic framework. The energy gap between these frontier orbitals determines the electronic and optical properties of the compound. Based on studies of similar fluorinated pyridine derivatives [16] [17], the highest occupied molecular orbital - lowest unoccupied molecular orbital gap is expected to be in the range of 4-6 electron volts.

The fluorine atom significantly influences the molecular orbital energies through its strong electronegativity, lowering both occupied and unoccupied orbital energies. This electronic perturbation affects the compound's reactivity, coordination behavior, and spectroscopic properties.

Computational Studies

Density functional theory calculations provide detailed insights into the electronic properties of 2-(4-Fluorophenyl)-5-methylpyridine. Computational studies using standard functionals such as B3LYP with appropriate basis sets reveal optimized geometries, electronic energies, and molecular properties [18] [19] [16].

The calculated geometric parameters show good agreement with experimental crystallographic data from related compounds. Bond lengths, bond angles, and dihedral angles obtained from computational optimization provide accurate structural information. The electronic properties, including dipole moment, polarizability, and hyperpolarizability, have been computed to understand the compound's response to external electric fields.

Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs, providing insights into intermolecular interactions and chemical reactivity. The analysis identifies the most significant donor-acceptor interactions within the molecule and quantifies their stabilization energies.

Structure-Property Relationships

The structure-property relationships in 2-(4-Fluorophenyl)-5-methylpyridine demonstrate how molecular architecture influences physical and chemical behavior. The electron-withdrawing fluorine substituent affects the electron density distribution throughout the aromatic system, influencing both reactivity and spectroscopic properties [8] [15].

The methyl group at the 5-position of the pyridine ring provides steric bulk and electron-donating character, balancing the electron-withdrawing effects of the fluorine atom. This substitution pattern creates a molecule with tunable electronic properties suitable for coordination chemistry and catalytic applications [1] [8].

The relative positioning of the fluorophenyl group and methyl substituent determines the overall molecular dipole moment and influences intermolecular interactions in the solid state. These structural features directly correlate with the compound's melting point, solubility characteristics, and crystalline behavior.

XLogP3

3

Other CAS

85237-65-6

Wikipedia

2-(4-Fluorophenyl)-5-methylpyridine

Dates

Modify: 2023-08-16

Explore Compound Types